N,1-dimethylazetidin-3-amine hydrochloride

Description

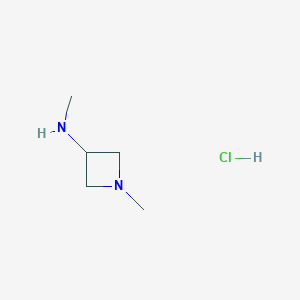

N,1-Dimethylazetidin-3-amine hydrochloride (CAS 1263279-49-7) is a bicyclic amine hydrochloride featuring a four-membered azetidine ring substituted with methyl groups at the 1-position and the nitrogen atom. Its molecular formula is C₅H₁₃ClN₂, with a molecular weight of 148.63 g/mol (monohydrochloride form). The compound is characterized by high purity (95%) and is used as a building block in medicinal chemistry, particularly for synthesizing ligands targeting neurological receptors .

The methyl substituents modulate lipophilicity and steric effects, influencing pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name |

N,1-dimethylazetidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c1-6-5-3-7(2)4-5;/h5-6H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWSJNNUKSOWSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(C1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673744 | |

| Record name | N,1-Dimethylazetidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321890-38-4 | |

| Record name | N,1-Dimethylazetidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N,1-Dimethylazetidin-3-amine hydrochloride is an organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its azetidine ring structure, which contributes to its unique chemical properties. The compound's molecular formula is , with a molecular weight of approximately 137.61 g/mol. Its hydrochloride form enhances solubility and stability in biological systems, making it suitable for various applications in research and medicine.

The mechanism of action for this compound involves its interaction with specific molecular targets. The azetidine ring's inherent strain allows it to participate in reactive processes, including ring-opening reactions that modify biological molecules. The dimethylamine group can engage in hydrogen bonding and other interactions, influencing its reactivity and binding properties. Studies have shown that the compound acts as a ligand for various receptors and enzymes, modulating their activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Properties :

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. Its potential as an antimicrobial agent positions it as a candidate for further exploration in drug development.

CNS Activity :

Investigations into the compound's effects on the central nervous system (CNS) reveal promising results for developing treatments targeting neurological disorders. Preliminary studies suggest potential neuroprotective effects, although further research is needed to elucidate these mechanisms .

Enzyme Inhibition :

this compound has shown promise as an inhibitor of specific enzymes involved in biochemical pathways. Notably, it has been identified as an inhibitor of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This inhibition could have implications for treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| N,N-Dimethylazetidin-3-amine dihydrochloride | Contains two hydrochloric acid molecules; similar core |

| N-Ethyl-N-methylazetidin-3-amine | Ethyl group alters biological activity |

| 1-Isopropylazetidin-3-amine dihydrochloride | Isopropyl substitution affects pharmacokinetics |

N,N-Dimethylazetidin-3-amine hydrochloride's unique structural configuration imparts distinct chemical and biological properties compared to its analogs .

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Antimicrobial Efficacy : A study published in 2024 evaluated the antimicrobial efficacy of the compound against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent.

- CNS Effects : Research conducted on animal models demonstrated that administration of the compound resulted in reduced anxiety-like behaviors, indicating possible anxiolytic properties. The study highlighted the need for further exploration into its CNS effects.

- Enzyme Inhibition Studies : A detailed analysis showed that this compound effectively inhibited AChE activity in vitro at micromolar concentrations. This finding supports its potential application in treating neurodegenerative diseases .

Scientific Research Applications

Chemistry

N,1-dimethylazetidin-3-amine hydrochloride is utilized as a building block in synthesizing various heterocyclic compounds. Its unique structural properties allow for diverse chemical transformations, including:

- Substitution Reactions : This compound can undergo nucleophilic substitutions due to its amine group.

- Oxidation and Reduction : It can be oxidized or reduced to yield different derivatives.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides, acyl chlorides | Basic conditions |

| Oxidation | Hydrogen peroxide, potassium permanganate | Varies |

| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous conditions |

Biological Activities

Research has indicated that this compound exhibits notable biological activities:

-

Antimicrobial Properties : In vitro studies show effectiveness against various bacterial strains, suggesting potential use in antibiotic development.

- Case Study : A series of antimicrobial tests revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, particularly resistant strains.

-

Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from degeneration in models related to neurodegenerative diseases like Alzheimer's and Parkinson's.

- Case Study : In experiments assessing neuroprotective activity, it significantly reduced neuronal cell death induced by glutamate toxicity through modulation of oxidative stress pathways.

Comparison with Similar Compounds

N,N-Dimethylazetidin-3-amine Dihydrochloride (CAS 124668-49-1)

- Structure : Differs by having two methyl groups on the nitrogen (N,N-dimethyl) and exists as a dihydrochloride salt.

- Molecular Formula : C₅H₁₄Cl₂N₂ (MW: 185.09 g/mol).

- Properties: The additional hydrochloride improves aqueous solubility but may reduce membrane permeability.

- Applications : Cited as a versatile intermediate in neurological drug development due to its azetidine core .

1-Benzhydrylazetidin-3-amine Hydrochloride (CAS 102065-90-7)

- Structure : Features a bulky benzhydryl (diphenylmethyl) group at the 1-position.

- Molecular Formula : C₁₆H₁₈Cl₂N₂ (MW: 311.25 g/mol).

- Properties : The benzhydryl group significantly increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility. This structural modification is ideal for targeting hydrophobic binding pockets in enzymes or receptors .

N-Ethyl-1-Methylazetidin-3-amine Dihydrochloride (CID 83478544)

- Structure : Substitutes the N-methyl group with an ethyl group (N-ethyl).

- Molecular Formula : C₆H₁₄Cl₂N₂ (MW: 199.10 g/mol).

- The dihydrochloride salt enhances stability in acidic conditions .

3-Chloro-N,N-Dimethylpropane-1-amine Hydrochloride (CAS 5407-04-5)

- Structure : A linear amine with a chlorine substituent, lacking the azetidine ring.

- Molecular Formula : C₅H₁₃Cl₂N (MW: 158.07 g/mol).

- Properties : The absence of ring strain reduces rigidity, likely diminishing target specificity. The chlorine atom introduces electronegativity, altering electronic properties and reactivity. Applications include intermediates in surfactant synthesis .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| N,1-Dimethylazetidin-3-amine HCl | 1263279-49-7 | C₅H₁₃ClN₂ | 148.63 | 1-Me, N-Me | High purity (95%), rigid azetidine core |

| N,N-Dimethylazetidin-3-amine diHCl | 124668-49-1 | C₅H₁₄Cl₂N₂ | 185.09 | N,N-diMe, diHCl | Enhanced solubility, neurological research |

| 1-Benzhydrylazetidin-3-amine HCl | 102065-90-7 | C₁₆H₁₈Cl₂N₂ | 311.25 | 1-Benzyhdryl | High lipophilicity, enzyme targeting |

| N-Ethyl-1-Me-azetidin-3-amine diHCl | 83478544 | C₆H₁₄Cl₂N₂ | 199.10 | N-Et, 1-Me, diHCl | Prolonged half-life, dihydrochloride salt |

| 3-Chloro-N,N-diMe-propane-1-amine HCl | 5407-04-5 | C₅H₁₃Cl₂N | 158.07 | Linear, Cl substituent | Surfactant intermediate, no ring strain |

Key Findings and Implications

- Structural Rigidity : Azetidine-containing compounds exhibit enhanced binding specificity due to ring strain, unlike linear analogs like 3-chloro-N,N-dimethylpropane-1-amine .

- Substituent Effects :

- Salt Forms : Dihydrochlorides (e.g., CAS 124668-49-1) improve stability and solubility, critical for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.